molecular formula C14H9NO4 B11861332 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid

3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid

Cat. No.: B11861332
M. Wt: 255.22 g/mol
InChI Key: JLOFJPBAFLZADK-UHFFFAOYSA-N
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Description

3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a quinoline ring fused with a cyclopentane ring, and it has two carboxylic acid groups at positions 4 and 8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under acidic or basic conditions For example, the reaction of aniline derivatives with cyclopentanone in the presence of a catalyst can lead to the formation of the quinoline ring system

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further used in medicinal chemistry and other applications.

Scientific Research Applications

3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit tyrosine kinases or other enzymes involved in cell signaling pathways, thereby affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a single quinoline ring.

    Tetrahydroquinoline: A reduced form of quinoline with additional hydrogen atoms.

    Phenanthroline: A related compound with a different ring fusion pattern.

Uniqueness

3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid is unique due to its fused cyclopentane and quinoline rings, along with the presence of two carboxylic acid groups. This structure imparts specific chemical and biological properties that are distinct from other quinoline derivatives.

Properties

Molecular Formula

C14H9NO4

Molecular Weight

255.22 g/mol

IUPAC Name

3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid

InChI

InChI=1S/C14H9NO4/c16-13(17)7-4-5-11-10(6-7)8-2-1-3-9(8)12(15-11)14(18)19/h1-2,4-6H,3H2,(H,16,17)(H,18,19)

InChI Key

JLOFJPBAFLZADK-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1C(=NC3=C2C=C(C=C3)C(=O)O)C(=O)O

Origin of Product

United States

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